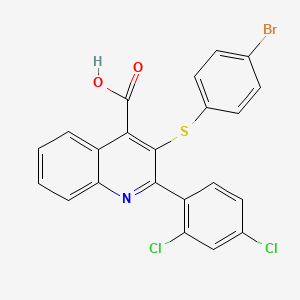

3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid, or 3-BSPQ for short, is a synthetic organic compound that has been studied for its biological, biochemical, and physiological properties. It is a heterocyclic compound that belongs to the quinoline family of compounds. 3-BSPQ has been used in a wide range of scientific research applications, including drug development, drug delivery, and biochemistry.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid, also known as 3-[(4-bromophenyl)sulfanyl]-2-(2,4-dichlorophenyl)-4-quinolinecarboxylic acid:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with cellular processes that are crucial for cancer cell proliferation. Studies have demonstrated its efficacy in targeting specific cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes has been documented in various studies. This makes it a valuable asset in the fight against antibiotic-resistant bacteria .

Anti-inflammatory Applications

Research has indicated that this compound can act as an anti-inflammatory agent. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for inflammation. This property makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy, a treatment that uses light-activated compounds to kill cancer cells. Its unique chemical structure allows it to generate reactive oxygen species upon light activation, which can effectively destroy cancer cells.

These applications highlight the versatility and potential of 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid in various fields of scientific research. Each application opens new avenues for further investigation and development.

Anticancer Research Antimicrobial Activity Anti-inflammatory Applications : Antioxidant Properties : Neuroprotective Effects : Antiviral Research : Enzyme Inhibition Studies : Photodynamic Therapy

properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrCl2NO2S/c23-12-5-8-14(9-6-12)29-21-19(22(27)28)16-3-1-2-4-18(16)26-20(21)15-10-7-13(24)11-17(15)25/h1-11H,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVJHRCQPMVHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrCl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)

![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)

![(2R)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2620285.png)

![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene](/img/structure/B2620291.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2620293.png)